molecular formula C7H3BrFNO B1475038 2-Bromo-5-fluoro-3-hydroxybenzonitrile CAS No. 1805552-30-0

2-Bromo-5-fluoro-3-hydroxybenzonitrile

Cat. No.: B1475038
CAS No.: 1805552-30-0
M. Wt: 216.01 g/mol
InChI Key: SNIYVHCZEBKWPC-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-hydroxybenzonitrile is an aromatic organic compound with the molecular formula C7H3BrFNO This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-hydroxybenzonitrile typically involves the bromination and fluorination of a hydroxybenzonitrile precursor. One common method includes:

    Starting Material: 3-Hydroxybenzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

    Substitution Products: Compounds with different functional groups replacing bromine or fluorine.

    Oxidation Products: Compounds with carbonyl groups.

    Reduction Products: Compounds with hydrogen atoms replacing hydroxyl groups.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-Bromo-5-fluoro-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-hydroxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-2-hydroxybenzonitrile: Similar structure but with different positions of bromine and hydroxyl groups.

    5-Bromo-2-fluorobenzonitrile: Lacks the hydroxyl group, affecting its reactivity and applications.

    2-Bromo-5-hydroxybenzonitrile: Lacks the fluorine atom, leading to different chemical properties.

Uniqueness

2-Bromo-5-fluoro-3-hydroxybenzonitrile is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzonitrile core

Properties

IUPAC Name

2-bromo-5-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-4(3-10)1-5(9)2-6(7)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYVHCZEBKWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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